molecular formula C17H23N5O2 B2704979 8-cyclohexyl-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887468-05-5

8-cyclohexyl-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2704979
CAS RN: 887468-05-5
M. Wt: 329.404
InChI Key: XAWPHEQBJKNYIR-UHFFFAOYSA-N
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Description

8-cyclohexyl-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as CYC116, is a small molecule inhibitor of Aurora kinase A and B. Aurora kinases are a family of serine/threonine kinases that play a critical role in regulation of cell division. Inhibition of Aurora kinases has shown promise as a therapeutic strategy for cancer treatment.

Scientific Research Applications

Receptor Affinity and Pharmacological Potential

Compounds structurally related to 8-cyclohexyl-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been studied for their affinity towards serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. Some derivatives show potent ligand activity, particularly with a substituent at the 7-position, suggesting a significant potential for the development of new pharmacological agents with anxiolytic and antidepressant properties. Docking studies highlight the importance of specific substituents for receptor affinity and selectivity, especially towards 5-HT1A and 5-HT7 receptors. Preliminary in vivo studies have identified potential anxiolytic and antidepressant candidates among these derivatives, underlining their therapeutic promise (Zagórska et al., 2015).

Chemical Synthesis and Properties

The synthesis and properties of mesoionic imidazo[1,2-c]pyrimidine-2,7-diones, analogs of purine-2,8-dione, have been explored. These studies involve the preparation of these compounds from specific precursors and investigating their tautomeric forms and reactivity, such as hydrolytic ring-opening reactions and cycloaddition. Such research contributes to understanding the chemical behavior and potential applications of these purine analogs in various scientific domains (Coburn & Taylor, 1982).

Novel Heterocyclic Synthesis

Research into imidazo[2,1-f]purine-2,4-dione derivatives has led to the synthesis of novel heterocyclic compounds. These efforts not only expand the chemical space of purine analogs but also open up new avenues for the development of compounds with potential biological activity. Studies involve synthesizing and evaluating a range of derivatives, highlighting the versatility of this chemical scaffold in generating diverse molecules with potential scientific and therapeutic applications (Gulevskaya et al., 2003).

properties

IUPAC Name

6-cyclohexyl-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-4-20-15(23)13-14(19(3)17(20)24)18-16-21(13)10-11(2)22(16)12-8-6-5-7-9-12/h10,12H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWPHEQBJKNYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2C=C(N3C4CCCCC4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclohexyl-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

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